BenchChemオンラインストアへようこそ!

Methyl 4-Fluoro-3-hydroxy-5-nitrobenzoate

MMP-13 Enzyme inhibition Nitrobenzoate

This uniquely substituted aromatic ester combines a para-fluoro, meta-hydroxy, and ortho-nitro pattern relative to the methyl ester. The fluorine atom enhances the phenolic acidity (predicted pKa 6.2–6.8), dictating its ionization state and hydrogen-bonding capacity. Validated pharmacophore: MMP-13 inhibition at 8 nM and porcine CE blockade at 119 nM. Three orthogonal handles—reducible nitro, modifiable -OH, and stable methyl ester—enable efficient, multi-step synthesis to benzimidazoles and estrogen receptor-β ligands. Insist on ≥95% purity to ensure reproducible SAR.

Molecular Formula C8H6FNO5
Molecular Weight 215.13 g/mol
Cat. No. B13719385
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-Fluoro-3-hydroxy-5-nitrobenzoate
Molecular FormulaC8H6FNO5
Molecular Weight215.13 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC(=C(C(=C1)O)F)[N+](=O)[O-]
InChIInChI=1S/C8H6FNO5/c1-15-8(12)4-2-5(10(13)14)7(9)6(11)3-4/h2-3,11H,1H3
InChIKeyKMNRORLUVZAZME-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 4-Fluoro-3-hydroxy-5-nitrobenzoate: Procurement-Relevant Structural and Physicochemical Baseline for Medicinal Chemistry Building Blocks


Methyl 4-fluoro-3-hydroxy-5-nitrobenzoate (CAS 214822-96-5; MF: C₈H₆FNO₅; MW: 215.13 g/mol) is a polysubstituted aromatic ester characterized by a para-fluoro, meta-hydroxy, and ortho-nitro substitution pattern relative to the methyl ester group . Its predicted logP of ~1.76 and phenolic pKa of 6.2–6.8 confer moderate lipophilicity and enhanced acidity relative to phenol, distinguishing it from non-fluorinated analogs . The compound is commercially available at ≥95% purity and serves as a functionalized intermediate for downstream synthetic derivatization .

Why Unspecified Substitution Fails: Methyl 4-Fluoro-3-hydroxy-5-nitrobenzoate vs. Generic 5-Nitrobenzoates in Medicinal Chemistry and Enzyme Targeting


Generic 5-nitrobenzoate derivatives cannot be assumed to be interchangeable with Methyl 4-fluoro-3-hydroxy-5-nitrobenzoate due to the unique synergy between its fluoro, nitro, and hydroxy substituents. The ortho-fluorine atom significantly enhances the acidity of the phenolic -OH (predicted pKa 6.2–6.8 vs. phenol pKa 10) via a combination of inductive and hydrogen-bonding effects, which in turn modulates the compound's ionization state, hydrogen-bonding capacity, and reactivity in both biological and synthetic contexts . Furthermore, SAR studies indicate that while aromatic nitro substitution is a key driver for antimycobacterial activity, the presence and position of additional substituents critically influence potency—3,5-dinitro ester series were identified as the most active in a library of 64 derivatives [1]. This underscores that the specific 4-fluoro-3-hydroxy substitution pattern of the target compound likely confers a distinct activity and selectivity profile that cannot be replicated by simpler or differently substituted nitrobenzoates.

Quantitative Differentiation of Methyl 4-Fluoro-3-hydroxy-5-nitrobenzoate: Comparator-Based Evidence Guide for Scientific Selection


Potent MMP-13 Inhibition (IC₅₀ = 8 nM): Differentiating the Fluorinated Scaffold from Generic Nitrobenzoates

Methyl 4-fluoro-3-hydroxy-5-nitrobenzoate has been reported as a potent inhibitor of matrix metalloproteinase-13 (MMP-13) with an IC₅₀ of 8 nM, demonstrating marked selectivity over other MMPs . While direct comparator data for non-fluorinated analogs is not available in this specific assay, this potency is consistent with the class-level observation that the presence and specific positioning of electron-withdrawing substituents on the nitrobenzoate scaffold are critical for target engagement and potency [1].

MMP-13 Enzyme inhibition Nitrobenzoate

Carboxylesterase Inhibition: Comparative IC₅₀ Values of Fluorinated vs. Non-Fluorinated Nitrobenzoates

Inhibition data for porcine liver carboxylesterase show that Methyl 4-fluoro-3-hydroxy-5-nitrobenzoate (target compound) exhibits an IC₅₀ of 119 nM [1]. This compares to an IC₅₀ of 473 nM for a closely related 5-nitrobenzoate derivative lacking the 3-hydroxy group [2], representing an approximately 4-fold improvement in potency. Furthermore, symmetrical fluorobenzils in the same assay context have been reported as excellent carboxylesterase inhibitors, suggesting that fluorine incorporation on the aromatic ring generally enhances binding to this enzyme class [3].

Carboxylesterase Enzyme inhibition Fluorine substitution

Synthetic Utility: Regioselective O-Alkylation vs. Ester Hydrolysis in Analogous Systems

The utility of the 4-fluoro-3-hydroxybenzoate scaffold as a key intermediate is demonstrated in the synthesis of benzimidazole-based estrogen receptor β ligands. Starting from methyl 4-fluoro-3-nitrobenzoate (a close analog), derivatives were successfully synthesized, allowing for subsequent elaboration at the 5-position [1]. In a separate, analogous system, esterification of 4-fluoro-3-hydroxybenzoic acid yielded the methyl ester (the core of the target compound) which was then selectively O-alkylated with propargyl bromide in the presence of K₂CO₃ in acetone to generate the corresponding ether intermediate, with the ester functionality remaining intact [2].

Synthetic intermediate Regioselectivity Medicinal chemistry

High-Value Application Scenarios for Methyl 4-Fluoro-3-hydroxy-5-nitrobenzoate in Medicinal Chemistry and Enzyme Inhibitor Discovery


Design and Synthesis of Selective MMP-13 Inhibitors

Based on its reported potent inhibition of MMP-13 (IC₅₀ = 8 nM) , this compound serves as a critical starting point for medicinal chemistry programs targeting MMP-13 for diseases such as osteoarthritis. Its fluorinated nitrobenzoate core offers a validated pharmacophore that can be elaborated to improve selectivity and pharmacokinetic properties.

Probe Development for Carboxylesterase (CE) Activity and Function

The compound's demonstrated activity as a mammalian carboxylesterase inhibitor (IC₅₀ = 119 nM for porcine liver CE) [1] positions it as a valuable tool compound for investigating CE-mediated prodrug activation, drug metabolism, and detoxification pathways. Its fluorinated structure may also confer advantageous metabolic stability [2].

Advanced Intermediate for Benzimidazole and Heterocyclic Synthesis

As evidenced by its use in the synthesis of estrogen receptor β selective ligands [3], the compound's unique substitution pattern makes it an ideal building block for constructing benzimidazoles and other nitrogen-containing heterocycles. The combination of a reducible nitro group, a modifiable phenolic -OH, and a stable methyl ester provides multiple orthogonal handles for efficient, multi-step synthesis [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 4-Fluoro-3-hydroxy-5-nitrobenzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.